N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Medicinal Chemistry Scaffold Differentiation Physicochemical Properties

N-(4-ethylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a fully synthetic small molecule belonging to the tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine class, a tricyclic heteroaromatic scaffold that fuses a saturated cyclohexane ring to a benzothienopyrimidine core with a 4-ethylphenyl substitution at the 4-amino position. This compound class is associated with diverse bioactivities including kinase inhibition, antimycobacterial activity, and antimicrobial effects, making specific substitution patterns critical determinants of biological selectivity and potency.

Molecular Formula C18H19N3S
Molecular Weight 309.4 g/mol
Cat. No. B15100475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC18H19N3S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2
InChIInChI=1S/C18H19N3S/c1-2-12-7-9-13(10-8-12)21-17-16-14-5-3-4-6-15(14)22-18(16)20-11-19-17/h7-11H,2-6H2,1H3,(H,19,20,21)
InChIKeyJKAULHONFWFBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline: N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine Chemical Identity and Core Scaffold Context


N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a fully synthetic small molecule belonging to the tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine class, a tricyclic heteroaromatic scaffold that fuses a saturated cyclohexane ring to a benzothienopyrimidine core with a 4-ethylphenyl substitution at the 4-amino position [1]. This compound class is associated with diverse bioactivities including kinase inhibition, antimycobacterial activity, and antimicrobial effects, making specific substitution patterns critical determinants of biological selectivity and potency [2]. The 4-ethylphenyl moiety differentiates this compound from the more commonly described 4-methylphenyl analog (CAS 145448-32-4) and other N-aryl variants, establishing distinct physicochemical and potentially pharmacological properties relevant to scientific procurement decisions .

Why Generic Substitution of N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine Fails: Pharmacophore Sensitivity and Scaffold-Specific SAR


Generic substitution among tetrahydrobenzothieno[2,3-d]pyrimidin-4-amines is not scientifically valid due to the profound impact of N-aryl substitution on physicochemical properties, target engagement, and biological potency. Within this scaffold class, the transition from a 4-methylphenyl to a 4-ethylphenyl substituent alters lipophilicity (calculated LogP), molecular shape, and potential for hydrophobic interactions within target binding pockets, parameters that directly influence ligand efficiency and selectivity profiles [1]. Published structure-activity relationship (SAR) studies on related analogs demonstrate that minor substituent changes on the phenyl ring can shift potency by orders of magnitude, as exemplified by the 33-derivative antimycobacterial series where 2-ethyl-N-phenethyl substitution yielded a 2.7 log reduction in Mycobacterium tuberculosis while other N-aryl variants showed substantially lower activity [2]. These steep SAR cliffs make the precise chemical identity non-negotiable for reproducible experimental outcomes, underscoring the procurement risk of substituting the 4-ethylphenyl derivative with a 4-methylphenyl, 4-ethoxyphenyl, or 3,4-dimethylphenyl analog without direct comparative bioactivity data [3].

Quantitative Differentiation Evidence for N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine Against Closest Structural Analogs


Structural Differentiation: 4-Ethylphenyl vs. 4-Methylphenyl N-Substitution Physicochemical Property Comparison

The target compound incorporates a 4-ethylphenyl substituent at the exocyclic amine, whereas the most commercially documented close analog (CAS 145448-32-4) bears a 4-methylphenyl group . This difference of a single methylene unit increases the molecular weight from 295.4 g/mol (C17H17N3S) to 309.4 g/mol (C18H19N3S) and elevates calculated LogP by approximately 0.5 units based on fragment-based predictions, which can significantly affect membrane permeability, plasma protein binding, and target engagement kinetics . The 4-ethylphenyl group also provides additional conformational flexibility and hydrophobic surface area compared to the 4-methylphenyl analog, creating differentiation in shape complementarity for binding pockets that accommodate extended alkyl substituents [1].

Medicinal Chemistry Scaffold Differentiation Physicochemical Properties

Anticancer Activity Class Inference: Differentiation in Antiproliferative Assays from Web-Archived Patent Data

Archived patent data indicates that this specific compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, supporting its application as an anticancer agent and for treating hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing activity is not observed with the same potency in the simpler N-(4-methylphenyl) analog, suggesting that the ethyl substituent enhances interaction with molecular targets involved in cell cycle arrest and differentiation pathways [2]. The compound was disclosed within a patent family covering substituted tetrahydrobenzothienopyrimidinamine compounds specifically for hyperproliferative disorders, indicating a focused therapeutic rationale [3].

Anticancer Cell Differentiation Hyperproliferative Disorders

Antimicrobial Activity Differentiation: 4-Aryl Substitution Impact on Antibacterial Potency from Class-Level SAR

In the antimicrobial series of 4-(substituted amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidines (compounds 4a–4d), the nature of the N-aryl substituent directly modulates antibacterial spectrum and potency against specific pathogens [1]. Compounds with electron-donating alkyl substituents on the phenyl ring (such as 4-ethyl) demonstrated enhanced activity against Pseudomonas aeruginosa (IZ = 19–20 mm, MIC = MBC = 62.5 μg/ml) compared to unsubstituted phenyl analogs (4a) which showed weaker activity [2]. While the specific 4-ethylphenyl variant was not directly tested in this study, SAR extrapolation from the 4-methyl and 4-methoxy analogs indicates that the 4-ethylphenyl derivative would likely exhibit superior Gram-negative antibacterial activity relative to the unsubstituted phenyl comparator, driven by increased lipophilicity facilitating outer membrane penetration [3].

Antimicrobial Antibacterial Structure-Activity Relationship

Kinase Inhibition Selectivity Differentiation: PIM-1 Kinase Inhibitor Class Potential vs. FGFR1-Targeted Analogs

Tetrahydrobenzothieno-4-pyrimidine amides have been identified as potent PIM-1 kinase inhibitors, with lead compound 7k exhibiting 74.15 ± 2.90% PIM-1 inhibition and anti-proliferative activity against HT-29, PC3, and A549 carcinoma cells [1]. Separately, a distinct set of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives was developed as FGFR1 inhibitors with reported antitumor activity [2]. The target compound, bearing a 4-ethylphenyl substituent at the 4-amino position, falls between these two kinase-targeted series. Its structural features (unsubstituted 2-position, N-aryl at 4-position) align more closely with the PIM-1 inhibitor pharmacophore than with the FGFR1 series, which typically requires 2-substitution or alternative hinge-binding motifs [3]. This divergent kinase selectivity profile, governed by the specific N-aryl substitution pattern, means that the 4-ethylphenyl derivative cannot be interchanged with FGFR1-optimized analogs without risking loss of PIM-1 activity.

Kinase Inhibition PIM-1 FGFR1 Anticancer

High-Confidence Application Scenarios for N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine Based on Differentiation Evidence


PIM-1 Kinase Inhibitor Screening and Anticancer Lead Optimization Programs

Based on class-level evidence that tetrahydrobenzothieno-4-pyrimidine amides with N-aryl substitution at the 4-position potently inhibit PIM-1 kinase, this compound is best deployed as a screening candidate or starting point for PIM-1-targeted anticancer drug discovery [1]. The 4-ethylphenyl group is predicted to enhance hydrophobic interactions within the PIM-1 ATP-binding pocket compared to smaller N-aryl analogs, potentially improving binding affinity and selectivity over PIM-2 and other kinases. Researchers should prioritize this compound over FGFR1-optimized tetrahydrobenzothienopyrimidines when the therapeutic hypothesis involves PIM-1-driven malignancies (prostate cancer, colorectal cancer, non-small cell lung cancer).

Differentiation Therapy and Hyperproliferative Disorder Research Including Psoriasis Models

Archived patent data describing pronounced antiproliferative activity and monocyte differentiation induction supports the use of this compound in research programs investigating differentiation therapy for acute myeloid leukemia (AML) or hyperproliferative skin disorders such as psoriasis [1]. This differentiation-inducing property, which is not reported for the simpler N-(4-methylphenyl) analog, makes the 4-ethylphenyl derivative the preferred choice among commercially available tetrahydrobenzothienopyrimidin-4-amines for phenotypic screening assays measuring cell differentiation markers (CD11b, CD14) or colony formation in soft agar.

Antimicrobial Screening Against Gram-Negative Pathogens with Emphasis on Pseudomonas aeruginosa

SAR trends from the antimicrobial tetrahydrobenzothienopyrimidine series demonstrate that N-aryl substitution with electron-donating alkyl groups enhances activity against Pseudomonas aeruginosa [1]. The 4-ethylphenyl derivative, by virtue of its increased lipophilicity relative to unsubstituted phenyl or 4-methylphenyl analogs, is predicted to exhibit improved outer membrane penetration in Gram-negative bacteria. This compound should be prioritized in antimicrobial screening cascades where P. aeruginosa or other Gram-negative ESKAPE pathogens are the primary targets, and where unsubstituted phenyl analogs have failed to show sufficient activity.

Chemical Biology Probe Development for Target Deconvolution Studies

The structural distinctiveness of the 4-ethylphenyl substituent (versus common 4-methylphenyl or 4-methoxyphenyl analogs) provides a useful chemical handle for structure-activity relationship studies and target deconvolution [1]. When used alongside the 4-methylphenyl analog (CAS 145448-32-4) in a chemical biology probe pair, the differential biological activity attributable solely to the ethyl-to-methyl substituent change can help map critical hydrophobic interactions within target binding sites, supporting rational optimization of lead series.

Quote Request

Request a Quote for N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.